4-Isopropylpyrrolidin-2-one
Overview
Description
4-Isopropylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidin-2-one, where an isopropyl group is attached to the fourth carbon atom of the pyrrolidine ring
Mechanism of Action
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Analysis
Biochemical Properties
4-Isopropylpyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular stress responses and alter metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic functions or reducing oxidative stress. At high doses, it can induce toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. For example, the compound can enhance the detoxification of reactive oxygen species by modulating the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity. For instance, its distribution in the liver and brain can determine its effects on hepatic and neurological functions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropylpyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone, along with additives such as DMAP, are used to make the process more practical and efficient .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants like Oxone and additives such as DMAP. The reaction conditions often involve the use of air-stable and low-cost copper salts as promoters .
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles. The selectivity of the products can be tuned by using specific oxidants and additives .
Scientific Research Applications
4-Isopropylpyrrolidin-2-one has a wide range of applications in scientific research. It is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In medicinal chemistry, it serves as a scaffold for the development of biologically active compounds with potential therapeutic applications . Additionally, it is used in the separation of enantiomers in pharmaceutical research, particularly in the development of chiral drugs .
Comparison with Similar Compounds
- Pyrrolidin-2-one
- 3-Iodopyrrole
- Piperidine derivatives
Comparison: Compared to other similar compounds, 4-isopropylpyrrolidin-2-one is unique due to the presence of the isopropyl group at the fourth carbon atom of the pyrrolidine ring. This structural modification enhances its reactivity and makes it a valuable synthon in organic synthesis . Additionally, its ability to undergo selective transformations, such as the formation of pyrrolidin-2-ones and 3-iodopyrroles, further distinguishes it from other related compounds .
Properties
IUPAC Name |
4-propan-2-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJNZEJGGLBELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610115 | |
Record name | 4-(Propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89895-18-1 | |
Record name | 4-(Propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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